Cas no 2097910-11-5 (3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2097910-11-5x500.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
- F6478-2157
- 3-(5-bromopyrimidin-2-yl)oxy-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
- 2097910-11-5
- AKOS032457552
-
- Inchi: 1S/C16H16BrClN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
- InChI Key: CRZLQOBTQMIYOJ-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1CN(C(NCC2C=CC(=CC=2)Cl)=O)CC1
Computed Properties
- Exact Mass: 410.01452g/mol
- Monoisotopic Mass: 410.01452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 67.4Ų
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-2157-1mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 1mg |
$54.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-25mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 25mg |
$109.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-5μmol |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 5μl |
$63.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-20μmol |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 20μl |
$79.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-10μmol |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 10μl |
$69.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-2μmol |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 2μl |
$57.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-10mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 10mg |
$79.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-5mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 5mg |
$69.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-15mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 15mg |
$89.0 | 2023-05-12 | |
Life Chemicals | F6478-2157-50mg |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
2097910-11-5 | 90%+ | 50mg |
$160.0 | 2023-05-12 |
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Additional information on 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
Professional Introduction to Compound with CAS No. 2097910-11-5 and Product Name: 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
The compound identified by the CAS number 2097910-11-5 and the product name 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both bromopyrimidine and chlorophenylmethyl substituents suggests a high degree of functionalization, which is often exploited to enhance binding affinity and selectivity in drug design.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly for their role as key pharmacophores in small-molecule drugs. The structural motif of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide incorporates a pyrrolidine core, which is known for its ability to modulate biological pathways through interactions with various targets. Specifically, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for designing molecules with enhanced pharmacological activity.
The 5-bromopyrimidin-2-yl moiety is another critical component of this compound, contributing to its unique chemical properties. Bromopyrimidines have been extensively studied for their role in antiviral and anticancer therapies. The bromine atom introduces a polarizability that can enhance binding interactions with biological targets, while the pyrimidine ring itself provides a versatile platform for further derivatization. This combination makes 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide a promising candidate for further exploration in drug discovery.
The 4-chlorophenylmethyl group further enriches the structural complexity of the compound, adding a layer of functional diversity. Chlorophenylmethyl groups are frequently incorporated into drug molecules due to their ability to improve metabolic stability and binding affinity. In particular, this substituent can enhance interactions with enzymes and receptors, leading to more potent and selective therapeutic effects. The presence of both bromopyrimidine and chlorophenylmethyl groups in 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide suggests that it may exhibit multiple modes of action, making it a versatile tool for investigating complex biological systems.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple targets or pathways simultaneously. The structural features of 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide align well with this trend. By combining different pharmacophoric elements into a single molecule, researchers can design compounds with enhanced therapeutic potential. For instance, the pyrrolidine core may interact with one target, while the bromopyrimidine and chlorophenylmethyl groups engage with others, leading to synergistic effects that could improve treatment outcomes.
In addition to its structural complexity, 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit properties relevant to various therapeutic areas, including oncology and inflammation. The ability of pyrrolidine derivatives to modulate signaling pathways has been well-documented, and the additional functional groups in this molecule may further enhance its biological activity. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of such complex molecules requires sophisticated chemical methodologies and careful optimization strategies. The introduction of multiple substituents into a pyrrolidine core demands precise control over reaction conditions to ensure high yields and purity. Advances in synthetic chemistry have made it possible to construct intricate molecular frameworks like those found in 3-[(5-bromopyrimidin-2-yloxy)-N-[4-chlorophenyl)methyl]pyrrolidine -1-carboxamide, enabling researchers to explore new chemical space for drug discovery.
From a computational chemistry perspective, understanding the three-dimensional structure of this compound is crucial for predicting its biological behavior. Molecular modeling techniques can be employed to simulate interactions between 3-[ (5-bromopyrimidin -2 -yloxy ) -N-[ (4 -chlor phen ylm eth yl ) ] py rrol idine -1 -car box am ide and potential targets such as enzymes or receptors. These simulations can provide insights into binding affinities, selectivity profiles, and possible side effects, guiding further optimization efforts.
The pharmaceutical industry continues to invest heavily in innovative approaches to drug development, recognizing the need for novel therapeutics to address unmet medical needs. Compounds like 3-[ (5 -bromo py rim idin -2 -yloxy ) -N-[ (4 -chlor phen ylm eth yl ) ] py rro lid ine -1 -car box am ide] represent an important step forward in this endeavor. By leveraging structural diversity and functional innovation, researchers can develop next-generation drugs with improved efficacy and safety profiles.
In conclusion,3-[ (5 -bromo py rim idin -2 -yloxy ) -N-[ (4 -chlor phen ylm eth yl ) ] py rro lid ine -1 car box am ide is a structurally fascinating compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents. While further research is needed to fully understand its biological activity and therapeutic applications,3-[ (5 bromopy rim idin 2 ylo xy)- N[ (4 chlor phen ylm eth yl)] py rro lid ine 1 car box am ide] exemplifies the innovative spirit driving advancements in drug discovery today.
2097910-11-5 (3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide) Related Products
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)



